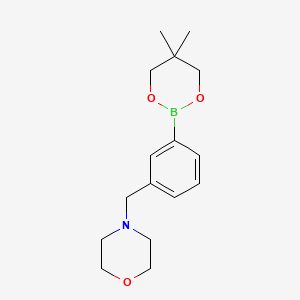
4-(3-(5,5-Diméthyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine
Vue d'ensemble
Description
4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine is a chemical compound that features a morpholine ring attached to a benzyl group, which is further connected to a dioxaborinane moiety
Applications De Recherche Scientifique
4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicine: Research is ongoing into its use as a precursor for boron neutron capture therapy (BNCT), a type of radiation therapy for cancer.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine typically involves the reaction of 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl chloride with morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzyl group, converting it to a benzyl alcohol.
Substitution: The benzyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be performed using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzyl derivatives.
Mécanisme D'action
The mechanism of action of 4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborinane moiety. This moiety can form stable complexes with other molecules, facilitating reactions such as Suzuki-Miyaura coupling. The morpholine ring can also interact with biological targets, potentially inhibiting specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl: This compound features two dioxaborinane groups attached to a biphenyl structure.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar to the target compound but with a phenyl group instead of a benzyl group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane moiety attached to an aniline group.
Uniqueness
4-(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl)morpholine is unique due to the combination of the morpholine ring and the dioxaborinane moiety. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
4-[[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-16(2)12-20-17(21-13-16)15-5-3-4-14(10-15)11-18-6-8-19-9-7-18/h3-5,10H,6-9,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPSONWUTZWADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158351 | |
| Record name | 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1012785-45-3 | |
| Record name | 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1012785-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201158351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-2-[chloro(difluoro)methoxy]-1-fluorobenzene](/img/structure/B1456833.png)
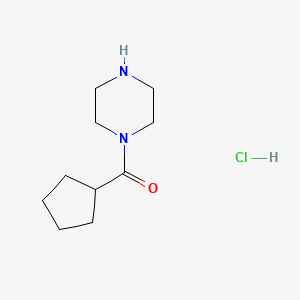
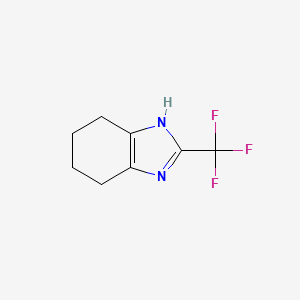
![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)
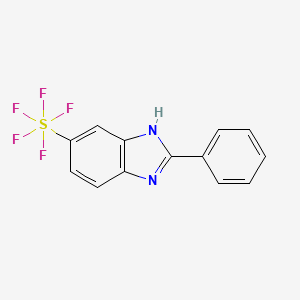
![2-Oxaspiro[3.3]heptane-6,6-diyldimethanol](/img/structure/B1456839.png)
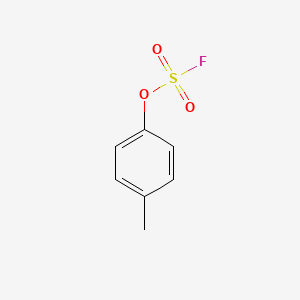
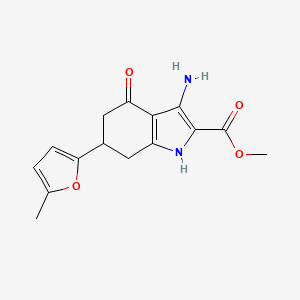
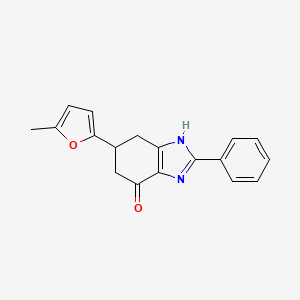
![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)
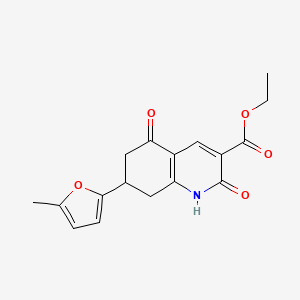
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)
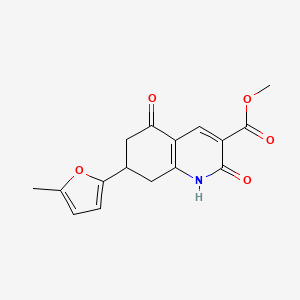
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B1456852.png)
